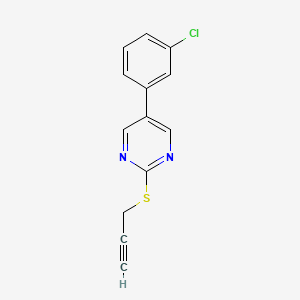
5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(3-Chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a compound belonging to the pyrimidine family, characterized by its unique structural features that may confer significant biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a pyrimidine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-ylsulfanyl group . Pyrimidines are known for their diverse roles in medicinal chemistry, often exhibiting antibacterial, antifungal, and anticancer properties due to their ability to interact with various biological targets .
Anticancer Properties
Research indicates that pyrimidine derivatives can exhibit potent anticancer activity . In studies involving similar compounds, those with electron-rich substituents demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound showed promising results in inhibiting cell proliferation in cancer models, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 | |
| 5-(3-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine | A549 | 0.03 ± 0.0056 | |
| 4,6-Dimethylthio-pyrimidines | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar pyrimidine derivatives have been tested against various microbial strains, including E. coli and S. aureus, showing varying degrees of activity. Although specific data for this compound is limited, the structural attributes suggest it may possess similar antimicrobial properties.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells, such as enzymes or receptors that modulate biological pathways. The presence of the chlorophenyl group may enhance its binding affinity to these targets, thereby increasing its efficacy as a therapeutic agent .
Synthesis and Evaluation
A notable study synthesized various pyrimidine derivatives, including those with similar substitutions to this compound. The evaluation of these compounds revealed that modifications at the pyrimidine ring could significantly influence their biological activities. For example, the introduction of different substituents was found to enhance anticancer efficacy in vitro .
Comparative Analysis with Related Compounds
Several structurally related compounds were analyzed for their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine | Structure | Contains a propene group instead of propyne |
| 4,6-Dimethylthio-pyrimidines | Structure | Varying alkyl groups attached to sulfur |
These comparisons indicate that the specific combination of chlorophenyl and propynylthio groups in our compound may provide unique reactivity patterns and biological profiles not found in other related compounds .
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-6-17-13-15-8-11(9-16-13)10-4-3-5-12(14)7-10/h1,3-5,7-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDNKOGEBCUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














